molecular formula C11H11N3O B14112475 2-(6-Methoxypyridin-3-yl)pyridin-4-amine

2-(6-Methoxypyridin-3-yl)pyridin-4-amine

Cat. No.: B14112475
M. Wt: 201.22 g/mol
InChI Key: FFMVNQMHDUMYMA-UHFFFAOYSA-N
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Description

6’-Methoxy-[2,3’-bipyridin]-4-amine is an organic compound with the molecular formula C11H10N2O It is a derivative of bipyridine, characterized by the presence of a methoxy group at the 6’ position and an amine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-[2,3’-bipyridin]-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Typically an organic solvent such as toluene or ethanol

    Temperature: Generally conducted at elevated temperatures (80-100°C)

    Time: Reaction times can vary but typically range from a few hours to overnight

Industrial Production Methods

Industrial production of 6’-Methoxy-[2,3’-bipyridin]-4-amine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-[2,3’-bipyridin]-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted bipyridine derivatives.

Scientific Research Applications

6’-Methoxy-[2,3’-bipyridin]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Methoxy-[2,3’-bipyridin]-4-amine involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Methoxy-[2,3’-bipyridin]-4-amine is unique due to the specific positioning of the methoxy and amine groups, which can influence its reactivity and binding properties. This makes it a valuable compound for designing specialized ligands and materials with tailored properties.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)pyridin-4-amine

InChI

InChI=1S/C11H11N3O/c1-15-11-3-2-8(7-14-11)10-6-9(12)4-5-13-10/h2-7H,1H3,(H2,12,13)

InChI Key

FFMVNQMHDUMYMA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=NC=CC(=C2)N

Origin of Product

United States

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